molecular formula C26H30N2O3S B3033461 4-(Diphenylmethyl)-1-((4-(isopropoxy)phenyl)sulfonyl)piperazine CAS No. 1024523-03-2

4-(Diphenylmethyl)-1-((4-(isopropoxy)phenyl)sulfonyl)piperazine

Cat. No.: B3033461
CAS No.: 1024523-03-2
M. Wt: 450.6 g/mol
InChI Key: ZMBRDZHMTPJNOE-UHFFFAOYSA-N
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Description

4-(Diphenylmethyl)-1-((4-(isopropoxy)phenyl)sulfonyl)piperazine is a complex organic compound that belongs to the piperazine family Piperazines are heterocyclic amines that are widely used in medicinal chemistry due to their versatile biological activities

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diphenylmethyl)-1-((4-(isopropoxy)phenyl)sulfonyl)piperazine typically involves multiple steps, starting with the preparation of the piperazine core. One common method involves the reaction of diphenylmethyl chloride with piperazine in the presence of a base to form 4-(Diphenylmethyl)piperazine. This intermediate is then reacted with 4-(isopropoxy)phenylsulfonyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and solvents that are more suitable for industrial processes can further enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(Diphenylmethyl)-1-((4-(isopropoxy)phenyl)sulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and sulfonyl chlorides are used in substitution reactions, often under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, such as alkyl, aryl, or sulfonyl groups.

Scientific Research Applications

4-(Diphenylmethyl)-1-((4-(isopropoxy)phenyl)sulfonyl)piperazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s structural features make it a candidate for studying receptor-ligand interactions and enzyme inhibition.

    Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including its use as an antihistamine, antipsychotic, or antifungal agent.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    4-(Diphenylmethyl)piperazine: Lacks the isopropoxyphenylsulfonyl group, which may result in different biological activity and chemical properties.

    1-(4-Isopropoxyphenylsulfonyl)piperazine: Lacks the diphenylmethyl group, which can affect its binding affinity and selectivity.

    N-Benzylpiperazine: A simpler analog with different pharmacological properties.

Uniqueness

4-(Diphenylmethyl)-1-((4-(isopropoxy)phenyl)sulfonyl)piperazine is unique due to the presence of both diphenylmethyl and isopropoxyphenylsulfonyl groups, which contribute to its distinct chemical and biological properties. These structural features can enhance its potential as a therapeutic agent and its versatility in various scientific applications.

Properties

IUPAC Name

1-benzhydryl-4-(4-propan-2-yloxyphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O3S/c1-21(2)31-24-13-15-25(16-14-24)32(29,30)28-19-17-27(18-20-28)26(22-9-5-3-6-10-22)23-11-7-4-8-12-23/h3-16,21,26H,17-20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMBRDZHMTPJNOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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